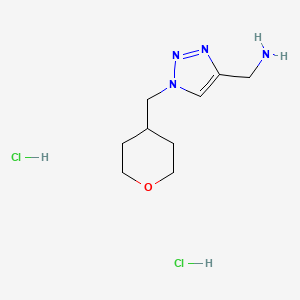

(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

[1-(oxan-4-ylmethyl)triazol-4-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.2ClH/c10-5-9-7-13(12-11-9)6-8-1-3-14-4-2-8;;/h7-8H,1-6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOAKXIOFOOHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(N=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride (CAS Number: 2097954-81-7) is a synthetic derivative of triazole known for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound possesses a unique structure characterized by the presence of a tetrahydropyran ring and a triazole moiety. Its molecular formula is , with a molecular weight of approximately 267.17 g/mol. The dihydrochloride form indicates that it is typically used in salt form for enhanced solubility and stability in biological assays.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The specific compound under discussion has shown effectiveness against various bacterial strains, potentially due to its ability to inhibit fungal ergosterol synthesis, a critical component of fungal cell membranes. Studies suggest that this mechanism may extend to other pathogens, including some resistant strains.

Antitumor Activity

Triazole compounds are frequently investigated for their anticancer properties. Preliminary studies on related compounds suggest that they may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. The specific activity of this compound in various cancer cell lines remains to be fully elucidated but shows promise based on structural analogs.

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives may possess neuroprotective properties. These effects are hypothesized to stem from their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. Such properties could position this compound as a candidate for further investigation in neurodegenerative disease models.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial efficacy | Demonstrated significant inhibition of Candida albicans growth at low concentrations. |

| Study 2 | Anticancer potential | Induced apoptosis in breast cancer cell lines with IC50 values comparable to standard chemotherapeutics. |

| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : Similar triazoles have been shown to inhibit enzymes critical for pathogen survival.

- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed, leading to increased apoptosis.

- Oxidative Stress Modulation : The compound may enhance cellular antioxidant defenses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of heterocyclic amine derivatives , often utilized as pharmacophores or building blocks in drug discovery. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Core Heterocycle: The target compound’s 1,2,3-triazole core (vs. pyrazole in or piperidine in ) provides distinct electronic properties. Triazoles are known for click chemistry applications and strong hydrogen-bonding capacity, whereas pyrazoles and piperidines may prioritize flexibility or basicity .

Substituent Effects: The tetrahydro-2H-pyran-4-ylmethyl group in the target compound introduces an oxygen-containing ring, improving water solubility and metabolic stability compared to the aliphatic butenyl group in .

Salt Form :

- All compared compounds are dihydrochloride salts, enhancing solubility. However, the target compound’s lower molecular weight (269.17 vs. 522.60 in ) suggests better bioavailability .

Potential Applications: The target compound’s structure aligns with kinase inhibitor scaffolds (common in triazole derivatives), while ’s piperidinamine may suit GPCR-targeted therapies. The butenyl derivative could serve as a prodrug due to its metabolically labile alkene .

Table 2: Inferred Pharmacokinetic Properties

Research Implications

- The target compound’s tetrahydropyran group likely reduces cytochrome P450-mediated metabolism compared to ’s butenyl group, making it more suitable for in vivo studies .

- Triazole vs. Pyrazole : The triazole’s additional nitrogen may improve binding to metalloenzymes (e.g., carbonic anhydrase) compared to the pyrazole in .

- Dihydrochloride Salts : While all compounds benefit from enhanced solubility, the target’s lower molecular weight may translate to better tissue penetration .

Preparation Methods

Synthesis of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable "click chemistry" approach, or by cyclization of appropriate precursors under basic or reflux conditions.

- For example, reactions of azides with terminal alkynes in ethanol under reflux with triethylamine as base yield 1,2,3-triazoles in high purity and yields (up to 77%).

- Alternative cyclizations involve reaction of hydrazine derivatives with α-haloketones or β-ketonitriles to form triazole heterocycles.

Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group

The tetrahydropyran substituent is introduced by reaction of (tetrahydro-2H-pyran-4-yl)methanamine with appropriate halogenated or activated triazole intermediates.

- A key method involves nucleophilic substitution of 4-chloro-3-nitrobenzenesulfonamide derivatives with (tetrahydro-2H-pyran-4-yl)methanamine in the presence of organic bases such as triethylamine, in solvents like alcohols, nitriles, or ethers.

- Reaction conditions typically include stirring at room temperature or mild heating, with the base facilitating amine substitution and neutralization of generated acids.

Formation of the Dihydrochloride Salt

The free amine is converted to the dihydrochloride salt by slow addition of aqueous hydrochloric acid to the reaction mixture, often in isopropanol or similar solvents.

- The mixture is heated to 75–80°C and stirred for several hours, then cooled gradually to precipitate the dihydrochloride salt.

- The precipitate is filtered, washed with isopropanol, and dried to yield the pure dihydrochloride compound.

Experimental Data and Reaction Conditions

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Triazole ring formation | Azide + terminal alkyne, Cu(I) catalyst, Et3N | Ethanol (EtOH) | Reflux (~78°C) | 2–6 hours | ~77 | High regioselectivity, "click" reaction |

| 2. Substitution with amine | 4-chloro-3-nitrobenzenesulfonamide + (tetrahydro-2H-pyran-4-yl)methanamine + base (Et3N) | Alcohols, nitriles, ethers | RT to mild heat (25–50°C) | Several hours | Not specified | Base facilitates amine substitution |

| 3. Salt formation | Free amine + aqueous HCl | Isopropanol | 75–80°C (reaction), then cooled to 0–5°C | 6+ hours stirring | Not specified | Precipitation of dihydrochloride salt |

Research Findings and Optimization Notes

- The choice of base is critical; organic bases like triethylamine provide better yields and cleaner reactions than inorganic bases.

- Solvent polarity affects solubility and reaction rate; alcohol solvents (e.g., isopropanol) are preferred for salt formation due to better precipitation and crystallinity.

- Controlled temperature ramping during salt formation improves purity and yield of the dihydrochloride salt.

- The triazole ring synthesis via CuAAC is highly efficient and tolerant of various functional groups, enabling late-stage functionalization.

Summary Table of Key Synthetic Routes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.